molecular formula C10H17NO2 B12598551 Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester CAS No. 648927-66-6

Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester

Cat. No.: B12598551
CAS No.: 648927-66-6
M. Wt: 183.25 g/mol
InChI Key: NDBGKHNXEVALEA-UHFFFAOYSA-N
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Description

Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester is a chemical compound with the molecular formula C10H17NO2 It is an ester derivative of carbamic acid, where the esterification involves a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, bis(1-methylethyl)-, 1-propynyl ester typically involves the reaction of isopropyl isocyanate with propargyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

Isopropyl isocyanate+Propargyl alcoholCarbamic acid, bis(1-methylethyl)-, 1-propynyl ester\text{Isopropyl isocyanate} + \text{Propargyl alcohol} \rightarrow \text{this compound} Isopropyl isocyanate+Propargyl alcohol→Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and carbonyl compounds.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted carbamates and esters.

Scientific Research Applications

Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, bis(1-methylethyl)-, 1-propynyl ester involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in covalent bonding with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, bis(1-methylethyl)-, 1-butynyl ester
  • Carbamic acid, bis(1-methylethyl)-, 1-ethynyl ester
  • Carbamic acid, bis(1-methylethyl)-, 1-phenyl ester

Uniqueness

Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester is unique due to its specific esterification with a propynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

648927-66-6

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

prop-1-ynyl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C10H17NO2/c1-6-7-13-10(12)11(8(2)3)9(4)5/h8-9H,1-5H3

InChI Key

NDBGKHNXEVALEA-UHFFFAOYSA-N

Canonical SMILES

CC#COC(=O)N(C(C)C)C(C)C

Origin of Product

United States

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